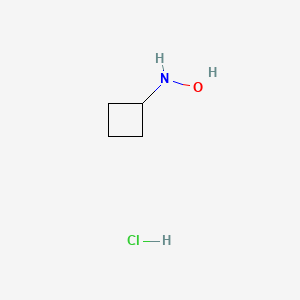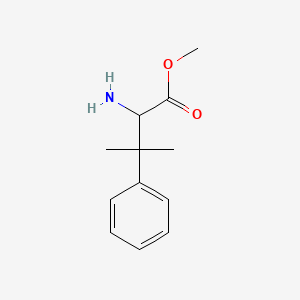
N-cyclobutylhydroxylaminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclobutylhydroxylaminehydrochloride is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the hydroxylamine moiety, with a hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylhydroxylaminehydrochloride typically involves the reduction of cyclobutyl nitroso compounds. One common method is the reduction of cyclobutyl nitroso compounds using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under acidic conditions to yield the hydrochloride salt of N-cyclobutylhydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-cyclobutylhydroxylaminehydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclobutyl nitroso compounds.
Reduction: It can be reduced to form cyclobutylamine.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon as a catalyst.
Substitution: Common nucleophiles include halides and other nucleophilic species.
Major Products Formed
Oxidation: N-cyclobutyl nitroso compounds.
Reduction: Cyclobutylamine.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
科学研究应用
N-cyclobutylhydroxylaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of cyclobutyl derivatives and as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving hydroxylamine derivatives.
Industry: It is used in the production of fine chemicals and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of N-cyclobutylhydroxylaminehydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a reducing agent, interacting with enzymes and other proteins. The hydroxylamine group can form covalent bonds with active site residues of enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
N-tert-Butylhydroxylamine hydrochloride: Similar in structure but with a tert-butyl group instead of a cyclobutyl group.
N-methylhydroxylamine hydrochloride: Similar in structure but with a methyl group instead of a cyclobutyl group.
N-ethylhydroxylamine hydrochloride: Similar in structure but with an ethyl group instead of a cyclobutyl group.
Uniqueness
N-cyclobutylhydroxylaminehydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other hydroxylamine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C4H10ClNO |
|---|---|
分子量 |
123.58 g/mol |
IUPAC 名称 |
N-cyclobutylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c6-5-4-2-1-3-4;/h4-6H,1-3H2;1H |
InChI 键 |
MLYBKNKYYPGADN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)NO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)




